1-Chloro-3-trifluoromethanesulfonyl-benzene
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Overview
Description
1-Chloro-3-trifluoromethanesulfonyl-benzene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a benzene ring, with a chlorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-trifluoromethanesulfonyl-benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitrobenzene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-trifluoromethanesulfonyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups.
Reduction: The trifluoromethanesulfonyl group can be reduced to a trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid are used, often in the presence of a catalyst such as iron(III) chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include 1-methoxy-3-trifluoromethanesulfonyl-benzene or 1-thio-3-trifluoromethanesulfonyl-benzene.
Electrophilic Aromatic Substitution: Products include 1-chloro-3-bromo-trifluoromethanesulfonyl-benzene or 1-chloro-3-nitro-trifluoromethanesulfonyl-benzene.
Reduction: The major product is 1-chloro-3-trifluoromethyl-benzene.
Scientific Research Applications
1-Chloro-3-trifluoromethanesulfonyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-chloro-3-trifluoromethanesulfonyl-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-3-trifluoromethanesulfonyl-benzene can be compared with other trifluoromethylated benzene derivatives, such as:
1-Chloro-4-trifluoromethanesulfonyl-benzene: Similar structure but with the trifluoromethanesulfonyl group at the para position.
1-Bromo-3-trifluoromethanesulfonyl-benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-trifluoromethyl-benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethanesulfonyl.
Properties
IUPAC Name |
1-chloro-3-(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXIWAYTZKFRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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